molecular formula C20H17N3O6S2 B2989150 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide CAS No. 681832-51-9

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide

Cat. No. B2989150
CAS RN: 681832-51-9
M. Wt: 459.49
InChI Key: GOELLQMDQCDQNU-YVLHZVERSA-N
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Description

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H17N3O6S2 and its molecular weight is 459.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antifungal Properties : Thiazolidinone derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. For instance, certain compounds demonstrated significant activity against bacterial strains such as E. coli, S. aureus, K. pneumoniae, and P. aeruginosa, as well as fungal strains including C. albicans, A. niger, and A. flavus. The structural confirmation of these compounds was achieved through elemental analysis, 1H-NMR, and FT-IR spectral data interpretation (Shiv Kumar et al., 2012).

  • Antimicrobial Potential : Novel thiazolidin-4-one derivatives have been synthesized to assess their antimicrobial potential, showcasing feasible structure-activity relationships. The synthesized compounds were tested against various bacterial and fungal species, highlighting the importance of molecular modifications for enhancing antimicrobial efficacy (Bhushan A. Baviskar et al., 2013).

  • Antiproliferative Activity : Research into 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones has unveiled their potential antiproliferative effects against various human cancer cell lines. These findings underscore the therapeutic potential of thiazolidinone derivatives in cancer treatment, with specific structural modifications enhancing their activity (S. Chandrappa et al., 2008).

  • Enzyme Inhibition and Antioxidant Activities : Thiazolidinone derivatives have also been evaluated for their enzyme inhibitory and antioxidant properties, contributing to a broader understanding of their potential therapeutic applications beyond antimicrobial and antiproliferative activities. Such studies help elucidate the multifaceted roles of thiazolidinone compounds in medicinal chemistry and drug development (Subbulakshmi N. Karanth et al., 2019).

properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S2/c1-28-15-8-3-12(9-16(15)29-2)10-17-19(25)22(20(30)31-17)11-18(24)21-13-4-6-14(7-5-13)23(26)27/h3-10H,11H2,1-2H3,(H,21,24)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOELLQMDQCDQNU-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide

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